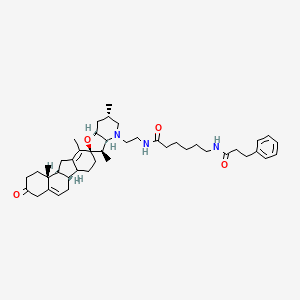
Glenthmycin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Glenthmycin M involves the isolation and characterization of macrocyclic spirotetronates from the Streptomyces species. The synthetic route includes detailed spectroscopic analysis, chemical degradation, and derivatization . Hydrolysis of Glenthmycin B yields the aglycone, which is further analyzed and characterized using X-ray analysis . The compound is acid-stable but undergoes rapid intramolecular trans-esterification when treated with a base, leading to regio-isomeric mixtures .
Analyse Des Réactions Chimiques
Glenthmycin M undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the amino sugar residues, are common.
Intramolecular Trans-Esterification: This reaction is catalyzed by a base and leads to the formation of regio-isomeric mixtures.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed from these reactions include various isomers and derivatives of this compound .
Applications De Recherche Scientifique
Glenthmycin M has a wide range of scientific research applications:
Chemistry: It is used in the study of macrocyclic spirotetronate polyketides and their chemical properties.
Biology: The compound is studied for its antibacterial properties and its effectiveness against Gram-positive pathogens.
Mécanisme D'action
Glenthmycin M exerts its antibacterial effects by targeting bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis is crucial for bacterial survival, leading to the death of the bacterial cells . The compound specifically binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Glenthmycin M is unique among the glenthmycins due to its potent antibacterial activity and stability. Similar compounds in the glenthmycin family include Glenthmycin A, B, C, and others . These compounds share a similar macrocyclic spirotetronate structure but differ in their specific functional groups and antibacterial potency . This compound stands out for its effectiveness against a broad range of Gram-positive pathogens and its lack of cytotoxicity to eukaryotic cells .
Propriétés
Formule moléculaire |
C36H48O6 |
|---|---|
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
[(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl] acetate |
InChI |
InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12+,31-28?/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m0/s1 |
Clé InChI |
MQEFCZZPPWNMPU-SUOLPZOVSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)OC(=O)C |
SMILES canonique |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


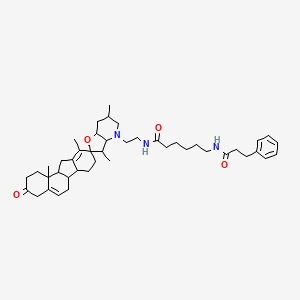
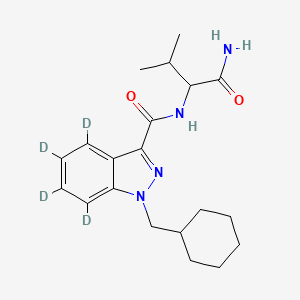
![4-chloro-2,3,5,6-tetradeuterio-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10769669.png)
![(E)-4-[(2S,4S,5R,6S)-2-hydroxy-2-[(2R,3S,4R)-3-hydroxy-4-[(2S,3R,6Z,9R,10R,11S,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B10769676.png)
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769682.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769696.png)
![(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one](/img/structure/B10769704.png)
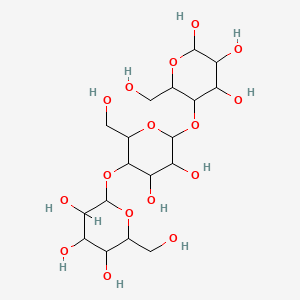
![4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid](/img/structure/B10769728.png)
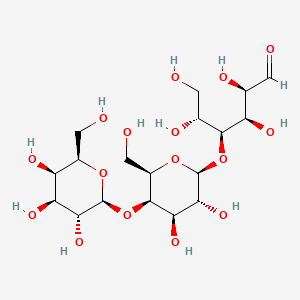
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10769737.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrochloride](/img/structure/B10769753.png)
![(3E,5E,7R,8S,9S,11E,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10769756.png)
